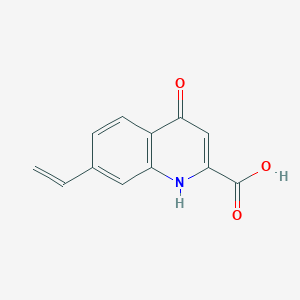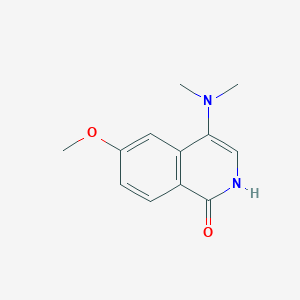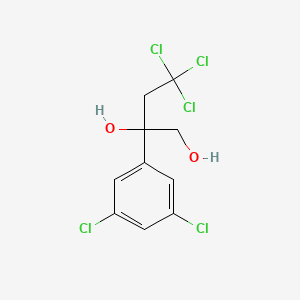
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethenyl group attached to the quinoline ring, making it a valuable molecule for various chemical reactions and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of ethenylating agents to introduce the ethenyl group into the quinoline ring. The reaction conditions often require the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The ethenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain G-protein-coupled receptors and NMDA receptors, leading to neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the ethenyl group but shares similar chemical properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
1,2-Dihydro-2-oxoquinoline-4-carboxylic acid: Another quinoline derivative with different functional groups
Uniqueness
The presence of the ethenyl group in 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid makes it unique compared to other quinoline derivatives. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-4-8-9(5-7)13-10(12(15)16)6-11(8)14/h2-6H,1H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
YTHRXJJTIWBDHY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8614807.png)








![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)
